molecular formula C14H23N5 B11755237 {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11755237
M. Wt: 261.37 g/mol
InChI Key: YGIOCOJMKUYSPX-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with propyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent alkylation reactions introduce the propyl and isopropyl groups. The final step involves the coupling of the two pyrazole rings via a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially forming amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products

The major products of these reactions include pyrazole N-oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for probing the active sites of various enzymes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug candidate for treating certain diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-(propan-2-yl)-3-methyl-1H-pyrazole
  • 1-propyl-3-methyl-1H-pyrazole

Uniqueness

What sets {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine apart from similar compounds is its dual pyrazole structure with distinct alkyl substitutions. This unique configuration provides it with specific reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-7-18-14(5-6-16-18)10-15-8-13-9-17-19(11-13)12(2)3/h5-6,9,11-12,15H,4,7-8,10H2,1-3H3

InChI Key

YGIOCOJMKUYSPX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

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